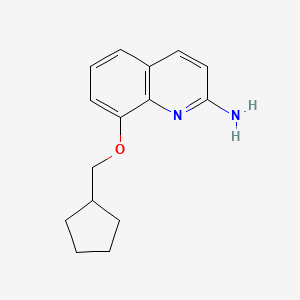

8-Cyclopentylmethoxy-quinolin-2-ylamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H18N2O |

|---|---|

Poids moléculaire |

242.32 g/mol |

Nom IUPAC |

8-(cyclopentylmethoxy)quinolin-2-amine |

InChI |

InChI=1S/C15H18N2O/c16-14-9-8-12-6-3-7-13(15(12)17-14)18-10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17) |

Clé InChI |

KGRRNRLJYPHJMT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)COC2=CC=CC3=C2N=C(C=C3)N |

Origine du produit |

United States |

Receptor Pharmacology and Signaling Mechanisms of 8 Cyclopentylmethoxy Quinolin 2 Ylamine

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonism

Identification and Characterization as a Melanin-Concentrating Hormone Receptor 1 Antagonist

8-Cyclopentylmethoxy-quinolin-2-ylamine is a member of the 2-aminoquinoline (B145021) series of compounds, which have been systematically identified and characterized as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). lookchem.comnih.govnih.gov MCH1R is a G-protein coupled receptor (GPCR) primarily located in the central nervous system, particularly the hypothalamus, and is implicated in the regulation of energy homeostasis. lookchem.commdpi.com The development of non-peptidyl MCH1R antagonists, such as the 2-aminoquinoline class, was driven by the need for small molecules that could serve as therapeutic candidates. lookchem.com

The characterization of these compounds involves both binding and functional assays. lookchem.comnih.gov Initial screening and structure-activity relationship (SAR) studies demonstrated that transposing an amino group from the 4-position to the 2-position of the quinoline (B57606) core resulted in compounds with significant MCH1R binding affinity. lookchem.comnih.gov Further modifications revealed that various small amine groups at the 2-position, including dialkyl, methylalkyl, and cyclic amines, were well-tolerated and yielded potent MCH1R antagonists. lookchem.comnih.gov

Compounds from this series have demonstrated high binding affinity, with values in the low nanomolar range, and potent functional antagonist activity. lookchem.com For example, a representative MCH1R antagonist from a similar small-molecule class was found to have a high affinity for the mouse MCH1 receptor with a Kᵢ value of 3.8 nM. nih.gov Functional assays for the 2-aminoquinoline series have confirmed their ability to antagonize the receptor, with some compounds showing EC₅₀ values near or below 100 nM. lookchem.com

| Functional Group at Quinoline 2-Position | Binding Affinity (Ki) | Functional Antagonist Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Small Dialkylamines | Low Nanomolar Range | Potent | lookchem.com |

| Methyl-cycloalkylamines | Low Nanomolar Range | Potent | lookchem.com |

| Functionalized Pyrrolidines (e.g., Ureas, Carboxamides) | Low Nanomolar Range | < 100 nM | lookchem.com |

| Bicyclic Amines | Low Nanomolar Range | Potent | lookchem.com |

Functional Implications of MCH1R Modulation in Biological Systems

The antagonism of MCH1R by compounds such as this compound has significant functional implications, primarily related to the regulation of energy balance and feeding behavior. mdpi.comnih.gov Pharmacological blockade of MCH signaling through MCH1R antagonists has been consistently shown to reduce food intake and body weight in animal models. nih.govnih.gov

The anti-obesity effects of MCH1R antagonists are believed to occur through a dual mechanism: a reduction in energy intake (feeding) and an increase in energy expenditure. nih.govnih.gov Studies have demonstrated that administration of an MCH1R antagonist can lead to a significant reduction in body weight, which is not solely attributable to the suppression of feeding. nih.gov This suggests that MCH1R antagonism can modulate metabolic rate and thermogenesis. nih.govnih.gov For instance, in diet-induced obese mice, MCH1R antagonists have been observed to increase the expression of genes in brown adipose tissue (BAT) that are involved in fatty acid catabolism and oxidation. nih.gov These findings underscore the role of the MCH system as a critical regulator of energy homeostasis and a target for influencing body weight. nih.gov

G-Protein Coupled Receptor (GPCR) Interaction Modalities

Mechanisms of Interaction with MCH1R as a Class A Rhodopsin-like GPCR

MCH1R is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors. nih.govproteinatlas.org Like other GPCRs, it features a structure composed of seven transmembrane alpha-helical domains connected by intracellular and extracellular loops. nih.gov The interaction of small-molecule antagonists with MCH1R involves specific binding within this transmembrane domain.

Docking studies on related 6-acylamino-2-aminoquinoline antagonists suggest a specific binding mode within the MCH1R. acs.org These computational models indicate that the nitrogen atom of the central quinoline ring is a key interaction point. It is hypothesized to form a preferential interaction with a specific aspartic acid residue (Asp123) located in the third transmembrane domain (TM3) of the receptor. acs.org This interaction is crucial for the compound's ability to bind to the receptor and exert its antagonistic effect. This revised binding hypothesis moved away from earlier models that presumed an interaction with an amine in the "eastern appendage" of the antagonist, as removing this amine did not reduce the compound's affinity or functional activity. acs.org

Coupling to Intracellular G Proteins (e.g., G alpha (q) and G alpha (i) signaling events)

Upon activation by its endogenous ligand, melanin-concentrating hormone, MCH1R transduces signals by coupling to specific intracellular heterotrimeric G proteins. nih.govnih.gov It has been established that MCH1R can couple to multiple G protein subtypes, primarily those of the G alpha (i) (Gαᵢ) and G alpha (q) (Gαᵩ) families. nih.govnih.govuniprot.org This dual coupling allows the receptor to initiate distinct downstream signaling cascades.

G alpha (i) Coupling: The interaction with Gαᵢ proteins is a primary signaling route for MCH1R. nih.govnih.gov Activation of this pathway is typically inhibitory, leading to the suppression of adenylyl cyclase activity. nih.govwikipedia.org

G alpha (q) Coupling: MCH1R also couples to Gαᵩ proteins. nih.govuniprot.org Activation of the Gαᵩ pathway initiates a different set of cellular responses mediated by phospholipase C. nih.govwikipedia.org

The antagonism of MCH1R by a compound like this compound works by blocking the binding of the native MCH peptide, thereby preventing the initiation of these Gαᵢ and Gαᵩ-mediated signaling events. nih.gov

Influence on Downstream Cyclic Nucleotide and Phosphoinositide Hydrolysis Pathways

The coupling of MCH1R to Gαᵢ and Gαᵩ proteins directly influences key downstream second messenger pathways. nih.govnih.gov The antagonism of the receptor prevents these modulations.

Cyclic Nucleotide Pathway (cAMP): The coupling of MCH1R to Gαᵢ leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Consequently, activation of MCH1R results in decreased intracellular cAMP levels. sigmaaldrich.com An MCH1R antagonist would block this effect, thereby preventing the MCH-induced reduction in cAMP accumulation. nih.govwikipedia.org

Phosphoinositide Hydrolysis Pathway: The coupling of MCH1R to Gαᵩ activates phospholipase C (PLC). nih.gov Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular free calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC). nih.govwikipedia.orgsigmaaldrich.com An MCH1R antagonist blocks this entire sequence of events by preventing the initial Gαᵩ activation. nih.govnih.gov

| G-Protein Coupled | Key Effector Enzyme | Second Messenger(s) | Cellular Response to MCH | Effect of Antagonist | Reference |

|---|---|---|---|---|---|

| G alpha (i) | Adenylyl Cyclase | cAMP (decreased) | Inhibition of cAMP accumulation | Blocks decrease in cAMP | nih.govnih.gov |

| G alpha (q) | Phospholipase C (PLC) | IP₃ and DAG (increased) | Stimulation of Ca²⁺ flux | Blocks Ca²⁺ flux and IP₃ production | nih.govwikipedia.org |

Receptor Binding Assays and Radioligand Studies

Comprehensive analysis of the interaction between a ligand and its receptor is fundamental to understanding its pharmacological profile. Receptor binding assays and radioligand studies are pivotal techniques employed to quantify the affinity of a compound for a specific receptor and to characterize its binding kinetics.

Methodologies for Quantifying Receptor Affinity and Occupancy

The affinity of this compound for its target receptors would typically be determined using saturation and competition binding assays. In saturation binding assays, a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor) is incubated with increasing concentrations of the unlabeled compound of interest, in this case, this compound. By measuring the displacement of the radioligand, the inhibition constant (Ki) can be calculated, which is a measure of the compound's binding affinity.

Another key parameter, receptor occupancy, which describes the fraction of receptors bound by the ligand at a given concentration, can also be determined from these studies. This information is crucial for correlating in vitro binding affinity with in vivo pharmacological effects.

Investigation of Binding Modes (e.g., Allosteric Inhibition)

Beyond simple affinity measurements, investigating the binding mode of a compound is essential. It is important to determine whether this compound acts as a competitive inhibitor, binding to the same site as the endogenous ligand, or as an allosteric modulator, binding to a different site on the receptor to modulate its function. Techniques such as Schild analysis and radioligand dissociation kinetic studies can provide insights into the nature of the binding interaction. For instance, an allosteric inhibitor would alter the binding affinity or efficacy of the primary ligand without directly competing for its binding site.

Cellular Mechanisms of Action Beyond Initial Receptor Binding

The biological effect of a compound is not solely determined by its ability to bind to a receptor. The subsequent downstream signaling events are equally important in defining its cellular mechanism of action.

Effects on Adenylyl Cyclase Activity

Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Depending on the receptor it targets, this compound could either stimulate or inhibit adenylyl cyclase activity. For instance, if it were to act on a Gs-coupled receptor, it would be expected to increase cAMP production. Conversely, interaction with a Gi-coupled receptor would lead to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. The effect of this compound on adenylyl cyclase activity would be quantified using enzyme immunoassays or by measuring cAMP levels in cells treated with the compound.

Impact on Phosphoinositide Hydrolysis

Another major signaling pathway involves the hydrolysis of phosphoinositides. This pathway is typically initiated by the activation of Gq-coupled receptors, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. To assess the impact of this compound on this pathway, researchers would measure the accumulation of inositol phosphates or changes in intracellular calcium concentrations in response to compound treatment.

Structure Activity Relationship Sar Studies of 8 Cyclopentylmethoxy Quinolin 2 Ylamine and Analogues

Core Quinoline (B57606) Scaffold Contributions to Biological Activity

The quinoline ring system is a foundational element in the design of various biologically active molecules and serves as a critical pharmacophore in numerous MCH1R antagonists. nih.gov

Analysis of the Quinoline Skeleton as a Central Pharmacophoric Unit

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a common structural motif in many MCH1R antagonists. nih.gov Its rigid structure provides a defined orientation for the necessary substituent groups to interact with the receptor binding pocket. In silico studies and molecular modeling have identified key interactions between the quinoline nucleus and the MCH1R. A crucial interaction involves the nitrogen atom of the quinoline ring, which can form an ionic bond with Asp123 of the receptor. nih.gov This salt bridge is considered essential for stabilizing the antagonist within the binding site and contributes significantly to the functional activity of the compounds. nih.gov The quinoline core, therefore, acts as a central anchor, positioning the other pharmacophoric elements for optimal receptor engagement.

Impact of Modifications on the Fused Ring System and its Bioactivity

Alterations to the core quinoline structure can have a substantial impact on biological activity. While SAR studies for this class of compounds have focused more on the substituents at the 2- and 8-positions, modifications to the fused ring system itself are a known strategy in medicinal chemistry to fine-tune a compound's properties. For instance, replacing the quinoline core with a quinazoline (B50416) ring in some antagonist series was found to introduce a new hydrogen bond interaction with the amino acid Thr203. nih.gov Such modifications can alter the binding mode and affinity of the molecule. Furthermore, the substitution pattern on the benzo part of the quinoline ring can influence activity, with studies on related scaffolds suggesting that the introduction of hydrophilic groups at the 7- and 8-positions could be favorable for activity. nih.gov

Criticality of the 8-Cyclopentylmethoxy Moiety for MCH1R Antagonism

The substituent at the 8-position of the quinoline ring is a key determinant of the antagonist potency for this class of compounds.

Systematic Evaluation of the Cyclopentylmethoxy Group's Role

The 8-alkoxy group is a crucial feature for high-affinity MCH1R antagonism in the 2-aminoquinoline (B145021) series. nih.govnih.gov The cyclopentylmethoxy group, in particular, contributes to the hydrophobic interactions within a specific region of the MCH1R binding pocket. Computational models suggest that hydrophobic substituents at this position on the quinoline ring are favorable, leading to more active antagonist molecules. nih.gov The size and shape of the cycloalkyl portion are important for fitting into the hydrophobic pocket of the receptor, and the ether linkage provides a specific spatial orientation for this group relative to the quinoline core.

Comparative Analysis with Other 8-Alkoxy Substituents (e.g., 8-Hexyloxy-, 8-Isopropoxy-, 8-Methoxy-, 8-Pentyloxy-quinolin-2-ylamines)

Structure-activity relationship studies on 2-amino-8-alkoxyquinolines have demonstrated that the nature of the alkoxy group at the 8-position significantly influences MCH1R binding affinity. Research indicates a preference for larger, more hydrophobic alkoxy groups, which likely engage in more extensive hydrophobic interactions within the receptor. While specific IC50 values for a direct comparison of 8-Cyclopentylmethoxy-quinolin-2-ylamine with other 8-alkoxy analogues are not detailed in the provided context, the general trend observed in related series suggests that increasing the length and branching of the alkyl chain can modulate activity. The selection of the cyclopentylmethoxy group represents an optimization of this hydrophobic interaction, balancing potency with other desirable pharmaceutical properties. Studies on related chemical series have shown that hydrophobic moieties at this position generally lead to more active antagonists. nih.gov

Table 1: General SAR Trends for 8-Alkoxy Substituents This table illustrates general trends and is not based on direct comparative data from the search results.

| 8-Alkoxy Substituent | General Impact on MCH1R Affinity | Rationale |

|---|---|---|

| 8-Methoxy- | Lower Affinity | Small size may lead to suboptimal hydrophobic contact. |

| 8-Isopropoxy- | Moderate Affinity | Increased size improves hydrophobic interaction. |

| 8-Pentyloxy- | Higher Affinity | Longer chain enhances hydrophobic binding. |

| 8-Hexyloxy- | Higher Affinity | Further extension of the hydrophobic chain can increase potency. |

Influence of the 2-Amino Group on Receptor Affinity and Selectivity

The 2-amino group and its substituents are another critical component for the activity of this antagonist class. Transposing a 4-amino group from an earlier series to the 2-position of the quinoline core resulted in a new class of compounds with comparable MCH1R binding affinity. nih.gov A series of 2-aminoquinoline compounds were subsequently prepared and evaluated in MCH1R binding and functional antagonist assays. nih.gov

The SAR at this position revealed that small amines were well-tolerated. nih.gov Specifically, small dialkyl, methylalkyl, methylcycloalkyl, and cyclic amines were found to be suitable substituents. nih.govnih.gov In contrast to related 4-aminoquinoline (B48711) series where a primary amine was preferred, for the 2-aminoquinolines, the primary amine is significantly less active than its mono- and dimethylated counterparts. nih.gov This highlights a distinct difference in the binding pocket topology around the 2-position of the quinoline ring. Unsymmetrical amines, such as N-propyl-N-methylamino and N-isopropyl-N-methylamino, were found to be particularly active. nih.gov Furthermore, small cyclic amines like azetidine, pyrrolidine, and piperidine (B6355638) were shown to be superior to larger rings such as azepine. nih.gov

Table 2: Influence of 2-Amino Group Substitution on MCH1R Binding Affinity Data derived from studies on a closely related 2-aminoquinoline series. nih.gov

| Entry | 2-Amino Substituent | MCH1R Binding IC50 (nM) |

|---|---|---|

| 1 | -NH2 | 1600 |

| 2 | -NHMe | 58 |

| 3 | -NMe2 | 23 |

| 4 | -N(Me)Pr | 10 |

| 5 | -N(Me)i-Pr | 10 |

| 6 | -NEt2 | 48 |

| 7 | -N(Pr)2 | 140 |

| 8 | Azetidin-1-yl | 10 |

| 9 | Pyrrolidin-1-yl | 5 |

| 10 | Piperidin-1-yl | 14 |

Chemical Modifications and their Effects on Binding

Initial high-throughput screening identified 2-amino-8-alkoxyquinolines as a promising chemotype for MCH1R antagonism. Subsequent optimization efforts focused on modifying the alkoxy group at the C-8 position to enhance binding affinity. The parent compound for these studies, 2-amino-8-(1-ethylpropoxy)quinoline, demonstrated a binding affinity (IC50) of 91 nM. sci-hub.st

Systematic modifications of the C-8 ether sidechain revealed a clear preference for branched alkyl groups. For instance, nearly all analogues featuring ortho-branched sidechains exhibited sub-micromolar IC50 values. sci-hub.st In contrast, compounds with cyclobutyl and cyclopentyl ethers were found to be inactive, highlighting a specific spatial requirement in the receptor's binding pocket. sci-hub.st The introduction of a cyclopentylmethoxy group, as seen in the title compound, aligns with the strategy of exploring larger, lipophilic substituents at this position to improve receptor interaction.

Table 1: Effect of C-8 Alkoxy Substitutions on MCH1R Binding Affinity

| Compound | R Group (at C-8 position) | MCH1R Binding IC50 (nM) |

|---|---|---|

| Lead Compound | -OCH(CH2CH3)2 (1-ethylpropoxy) | 91 |

| Analog 1 | -OCH(CH3)CH2CH3 (sec-butoxy) | 437 |

| Analog 2 | -OCH2CH(CH3)2 (isobutoxy) | 174 |

| Analog 3 | -OCH(CH3)2 (isopropoxy) | >2000 |

| Analog 4 | Cyclobutyl ether | Inactive |

| Analog 5 | Cyclopentyl ether | Inactive |

Data sourced from a study on 2-amino-8-alkoxy quinolines as MCHr1 antagonists. sci-hub.st

Role of the Amine Functionality in Ligand-Receptor Interactions

The amine group at the C-2 position is a defining feature of this antagonist class. Its role, however, is nuanced. Early pharmacophore models for related MCH1R antagonists suggested a crucial interaction between a basic amine in the ligand and the Aspartic acid residue at position 123 (Asp123) in the third transmembrane domain of the receptor. nih.gov However, further studies on the 2-aminoquinoline series challenged this hypothesis.

Attempts to modify the 2-amino group, such as through acylation, urea (B33335) formation, or substitution to create tertiary amines, consistently resulted in inactive compounds. sci-hub.st This suggests that a primary (unsubstituted) amine is critical for activity, but not necessarily for the initially proposed direct ionic interaction with Asp123. sci-hub.st More recent docking studies propose a revised binding mode where the Asp123 residue interacts preferentially with the nitrogen atom within the quinoline ring itself, rather than the exocyclic 2-amino group. nih.gov In this model, the 2-amino group's primary role may be to correctly orient the quinoline core within the binding pocket and potentially form other hydrogen bonds that stabilize the ligand-receptor complex.

Elucidation of Key Pharmacophoric Features and Tolerated Substituent Effects

Through extensive SAR and computational studies, the key structural elements required for potent MCH1R antagonism have been mapped out for the 2-aminoquinoline class.

Identification of Structural Requirements for Optimal MCH1R Antagonism

The essential pharmacophore for this series consists of three main components:

A Bicyclic Core: The quinoline ring system serves as the central scaffold, providing the necessary structural rigidity and orientation for its substituents to interact with the receptor. nih.govnih.gov

A C-8 Lipophilic Group: A key interaction is driven by a lipophilic ether substituent at the C-8 position. Studies show a preference for branched alkyl or cycloalkylmethyl groups, indicating the presence of a corresponding hydrophobic pocket in the MCH1R binding site. nih.govsci-hub.st

A C-2 Primary Amine: As discussed, an unsubstituted amino group at the C-2 position is essential for maintaining high binding affinity. nih.govsci-hub.st While small alkyl or cycloalkyl groups are sometimes tolerated, substitution generally leads to a significant loss of potency. nih.govsci-hub.st

Computational analysis further refines this model, indicating that hydrophobic fields and hydrogen bond donor/acceptor sites are crucial determinants of binding. nih.gov

Positional and Electronic Effects of Substituents on Activity

The activity of 2-aminoquinoline antagonists is highly sensitive to the position and electronic nature of substituents on the quinoline core.

Positional Effects: The placement of functional groups is critical. The transposition of the amine from C-4 to C-2 maintained activity, but further modifications at the 2-amino position were detrimental. nih.govsci-hub.st Conversely, the C-8 position was identified as a key site for introducing lipophilic groups to enhance potency. nih.gov Studies on related quinolines also found that while significant structural freedom is allowed in the "eastern part" of the molecule (around the amine), the structural requirements for the "western part" (the fused benzene ring portion of the quinoline) are quite specific. nih.gov

Table 2: Summary of Substituent Effects on the Quinoline Core

| Position | Tolerated Substituents/Modifications | Activity Effect | Reference |

|---|---|---|---|

| C-2 (Amine) | Primary amine is optimal. Small dialkyl, methylcycloalkyl, and cyclic amines are tolerated but may reduce activity. Acylation or urea formation is detrimental. | Substitution generally leads to a loss of potency. | nih.govsci-hub.st |

| C-6 | Biphenyl, cyclohexyl phenyl, and hydrocinnamyl carboxamides. | Can improve binding affinity. | nih.gov |

| C-8 | Branched alkoxy groups (e.g., cyclopentylmethoxy, 1-ethylpropoxy). | Introduction of lipophilic groups significantly enhances potency. | nih.govsci-hub.st |

| Quinoline N | Acts as a hydrogen bond acceptor. | Essential for interaction with Asp123 in the receptor. | nih.gov |

Computational and Theoretical Approaches in the Study of 8 Cyclopentylmethoxy Quinolin 2 Ylamine

Molecular Docking and Ligand-Receptor Interaction Modeling

Prediction of Binding Poses and Conformations within the MCH1R Binding Site

No published studies were identified that predict the binding pose or conformation of 8-Cyclopentylmethoxy-quinolin-2-ylamine within the MCH1R binding site.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

There are no available data analyzing the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and the MCH1R.

Structure-Based Drug Design (SBDD) Methodologies

Application of SBDD Principles for Quinoline-Based Ligand Optimization

While SBDD principles are broadly applied in the optimization of various ligand scaffolds, no specific literature was found detailing the application of these principles to optimize this compound or closely related quinoline (B57606) derivatives as MCH1R antagonists.

Structure-Based Virtual Screening for Identifying Novel MCH1R Antagonists

No reports of structure-based virtual screening campaigns that have identified this compound as a potential MCH1R antagonist are present in the scientific literature.

De Novo Drug Design Strategies Based on Target Active Site Geometry

There is no evidence of de novo drug design strategies being employed to design this compound based on the active site geometry of the MCH1R.

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

Ligand-based drug design (LBDD) leverages the knowledge of molecules known to interact with a target to develop a predictive model, or pharmacophore. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity.

Pharmacophore models for MCH1R antagonists have been developed from diverse sets of known active compounds, including those with a 2-aminoquinoline (B145021) framework. nih.govnih.gov These models are crucial for identifying novel antagonists through virtual screening. Typically, a successful pharmacophore model for an MCH1R antagonist consists of a combination of specific features. nih.gov

A common pharmacophore hypothesis for this class of antagonists includes:

One hydrogen bond acceptor.

One positive ionizable feature.

One aromatic ring feature.

Two to three hydrophobic groups. nih.gov

In the context of this compound, the 2-amino group can serve as the positive ionizable feature, while the quinoline core provides an aromatic and hydrophobic element. The cyclopentylmethoxy group at the 8-position contributes a significant hydrophobic feature. Docking studies have suggested that the quinoline nitrogen can interact with key residues like Asp123 in the third transmembrane domain (TM3) of the MCH1R. nih.govnih.gov This interaction, however, was a revision of an earlier hypothesis that posited the terminal amine as the primary interactor with Asp123. nih.govnih.gov The development of these models has been crucial in the virtual screening of large chemical databases to find new MCH1R antagonist chemotypes. nih.gov

| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interaction Site in MCH1R |

|---|---|---|

| Positive Ionizable | 2-Amino group | Acidic residues in the binding pocket |

| Aromatic Ring | Quinoline core | Aromatic residues (e.g., Tyrosine, Phenylalanine) |

| Hydrogen Bond Acceptor | Quinoline nitrogen | Asp123 (TM3) nih.govnih.gov |

| Hydrophobic Group 1 | Quinoline core | Hydrophobic pockets within the transmembrane helices |

| Hydrophobic Group 2 | Cyclopentylmethoxy group |

In the absence of a high-resolution crystal structure for MCH1R for many years, researchers relied on homology modeling to create a three-dimensional representation of the receptor. These models are typically built using the crystal structure of a related G-protein coupled receptor (GPCR), such as bovine rhodopsin, as a template. To improve the accuracy of the binding pocket, these initial models are often refined using a process known as ligand-steered homology modeling. This involves docking known ligands, such as 2-aminoquinoline derivatives, into the putative binding site and then using molecular mechanics to optimize the receptor structure around the ligand. This iterative process helps to generate a receptor model that is more representative of the active conformation and capable of rationalizing the binding of diverse chemical classes of antagonists.

Pharmacophore models serve as powerful guides for exploring chemical space to discover novel MCH1R antagonists. By using a validated pharmacophore as a 3D query, large databases of chemical compounds can be virtually screened to identify molecules that possess the required geometric and chemical features for binding. This approach led to the identification of the 6-acylamino-2-aminoquinoline series of antagonists. nih.govnih.gov The structural insights gained from these models, such as the importance of the substitution at the 8-position of the quinoline ring, allow for a more focused and efficient exploration of chemical space. For instance, the understanding that a hydrophobic group is favored at this position, as exemplified by the cyclopentylmethoxy group, can guide the synthesis of new analogs with potentially improved potency and pharmacokinetic properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor interactions that is not apparent from static models.

MD simulations can be employed to elucidate the dynamic nature of the binding of this compound to the MCH1R. These simulations can reveal how the ligand and receptor adapt to each other's presence, the stability of key hydrogen bonds and hydrophobic contacts over time, and the role of water molecules in mediating interactions. For the 2-aminoquinoline class of antagonists, MD simulations can help to confirm the stability of the proposed interaction between the quinoline nitrogen and Asp123. They can also shed light on the specific hydrophobic interactions of the cyclopentylmethoxy group within the binding pocket, identifying the key amino acid residues that form the sub-pocket accommodating this group.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a mathematical framework to correlate the chemical structure of a compound with its biological activity. banglajol.info For MCH1R antagonists, including the 2-aminoquinoline class to which this compound belongs, QSAR models have been instrumental in identifying key molecular features that drive receptor antagonism. banglajol.infobanglajol.info

The development of predictive QSAR models for MCH1R antagonists has been a significant area of research, aiming to streamline the identification of novel potent compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of quinoline and quinazoline (B50416) derivatives. nih.gov

In a notable study on 2,4,6-substituted quinolines, a pharmacophore-based CoMFA model yielded statistically significant results, with a high cross-validated correlation coefficient (q²) of 0.78 and a non-cross-validated correlation coefficient (r²) of 0.99. nih.gov These values indicate a model with strong internal consistency and predictive power for untested compounds. nih.gov Such models are crucial for virtual screening and lead optimization, allowing for the prioritization of synthetic efforts on candidates with the highest predicted potency. banglajol.info

Another study focusing on a large set of 181 quinoline/quinazoline derivatives as MCH1R antagonists developed both CoMFA and CoMSIA models. nih.gov The optimal CoMSIA model demonstrated significant predictive capability, which is essential for understanding the interaction mechanisms between these antagonists and the MCH1R. nih.gov

Table 1: Statistical Results of Predictive QSAR Models for MCH1R Antagonists

| QSAR Method | Compound Series | q² | r² (ncv) | Predicted r² | Reference |

| CoMFA | 2,4,6-substituted quinolines | 0.78 | 0.99 | Not Reported | nih.gov |

| CoMSIA | Quinoline/quinazoline derivatives | 0.509 | 0.841 | 0.745 | nih.gov |

q²: Cross-validated correlation coefficient; r² (ncv): Non-cross-validated correlation coefficient.

The potency of MCH1R antagonists is intricately linked to a variety of molecular descriptors that quantify different aspects of their chemical structures. QSAR studies on 2-aminoquinoline analogs have successfully established relationships between biological activity (often expressed as IC₅₀ values) and calculated descriptors. banglajol.infobanglajol.info These descriptors can be broadly categorized into topological, steric, spatial, and electrotopological classes. banglajol.info

For instance, a QSAR model for 2-aminoquinoline-6-carboxamide MCH1R antagonists was developed using four key descriptors: DMXC, KChiV4, Rcom, and IM1L. banglajol.info The inclusion of these descriptors, which represent different molecular properties, underscores the multifaceted nature of the ligand-receptor interaction. The statistical robustness of such models allows for the reliable prediction of activity for new compounds within the same chemical class. banglajol.info

Further analysis using CoMSIA on quinoline derivatives revealed the relative contributions of different fields to the biological activity. nih.gov In one study, the hydrophobic field showed the greatest contribution, suggesting that hydrophobicity is a crucial factor for the binding of these antagonists to MCH1R. nih.gov Steric, hydrogen-bond donor, and hydrogen-bond acceptor fields also played significant roles. nih.gov Understanding the correlation between these descriptors and potency is vital for the rational design of new analogs with improved affinity. nih.gov

Table 2: Key Molecular Descriptor Classes in QSAR Models for MCH1R Antagonists

| Descriptor Class | Description | Relevance to MCH1R Antagonist Activity | Reference |

| Topological | Describes the atomic connectivity in the molecule. | Influences the overall shape and size of the ligand, affecting its fit within the receptor binding pocket. | banglajol.info |

| Steric | Relates to the volume and shape of the molecule. | Crucial for determining the complementarity between the ligand and the receptor. | banglajol.infonih.gov |

| Spatial | Encodes the 3D arrangement of atoms. | Important for the precise orientation of the ligand within the binding site to facilitate key interactions. | banglajol.info |

| Electrotopological | Combines electronic and topological information. | Reflects the electronic influences on the molecular surface, which are critical for intermolecular interactions. | banglajol.info |

| Hydrophobic | Quantifies the hydrophobicity of different molecular regions. | Plays a major role in the binding of antagonists to the MCH1R. | nih.gov |

Advanced Theoretical Chemistry Calculations

Beyond the statistical correlations of QSAR, advanced theoretical chemistry calculations provide a more fundamental understanding of the molecular properties of this compound at the quantum mechanical level. These methods are essential for elucidating electronic properties and predicting physicochemical parameters that are critical for biological function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. nih.gov These calculations can determine a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov

The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap generally suggests higher reactivity. The MEP map is also highly informative, as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how a ligand will interact with the amino acid residues in the receptor's binding site. For instance, regions of negative potential on the antagonist are likely to interact with positively charged or hydrogen-bond donor residues in the MCH1R. While specific calculations for this compound are not publicly available, the application of these methods to other quinoline derivatives has proven to be highly insightful. nih.govresearchgate.net

The ionization state of a drug molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to interact with its biological target. The pKa value, which describes the tendency of a molecule to ionize, is therefore a crucial parameter in drug design. For 2-aminoquinoline derivatives like this compound, the basicity of the quinoline nitrogen and the exocyclic amino group is of particular importance.

Computational methods can be used to predict the pKa of different functional groups within a molecule. This information is vital for understanding how the molecule will behave in the body. Docking studies of 6-acylamino-2-aminoquinolines have suggested that the nitrogen of the central quinoline ring may interact with key acidic residues, such as Asp123, in the transmembrane domain of the MCH1R. nih.gov For this interaction to occur, the quinoline nitrogen must be in its protonated, positively charged state. Therefore, designing molecules with a pKa that ensures a significant population of the protonated form at physiological pH is a key strategy for optimizing antagonist potency. The prediction of pKa allows medicinal chemists to fine-tune the electronic properties of the quinoline core and surrounding substituents to achieve the desired ionization state for optimal biological activity.

Drug Discovery and Lead Optimization Strategies for Quinoline Based Mch1r Antagonists

Lead Identification through High-Throughput and Virtual Screening Approaches

The initial stages of drug discovery are centered on identifying "lead" compounds—molecules that exhibit a desired biological activity and serve as a starting point for chemical modification. High-throughput screening (HTS) of large compound libraries and computational virtual screening are cornerstone strategies for finding these initial hits.

The journey toward 2-aminoquinoline (B145021) antagonists for MCH1R began with the exploration of a related scaffold. Initial high-throughput screening campaigns identified 4-aminoquinoline (B48711) derivatives as modest antagonists of the MCH1R. nih.gov However, subsequent structure-activity relationship (SAR) studies revealed that modifications to the 4-amino group were not well-tolerated and did not permit the necessary optimization of the compound's physicochemical properties. nih.gov

This limitation prompted a strategic pivot in the medicinal chemistry program. Researchers proposed a positional isomerization, transposing the amino group from the 4-position to the 2-position of the quinoline (B57606) core. nih.gov This transposition resulted in the 2-aminoquinoline lead class, which gratifyingly exhibited a similar MCH1R binding affinity to the original 4-aminoquinoline hits. nih.gov This foundational shift allowed for much greater chemical diversity to be explored at the 2-amino position, ultimately leading to the identification of potent antagonists like those based on the 8-Cyclopentylmethoxy-quinolin-2-ylamine scaffold.

Given the absence of a high-resolution crystal structure for the MCH1R for many years, researchers have relied on computational techniques to understand how ligands bind to the receptor. Homology modeling, which uses the known structures of related proteins (like bovine rhodopsin) as a template, has been a key tool. nih.gov To improve the accuracy of these models, a technique known as ligand-steered homology modeling is employed. This involves refining the computer-generated receptor model in the presence of known ligands to create a more realistic binding pocket. nih.gov

Once a reliable model of the MCH1R binding site is established, structure-based virtual screening can be performed. nih.gov This computational method involves docking vast virtual libraries of chemical compounds into the receptor's binding pocket to predict which molecules are most likely to bind with high affinity. This allows for the rapid and cost-effective identification of novel chemotypes that are distinct from the initial lead series but are predicted to have the desired biological activity. This process of hit expansion is crucial for identifying backup compounds and exploring a wider range of chemical space.

Lead Optimization Campaigns for the Quinoline Scaffold

Following the identification of a lead compound, a lead optimization campaign is initiated. This iterative process involves the synthesis and testing of numerous analogs to improve potency, selectivity, and drug-like properties.

For the 2-aminoquinoline series, extensive SAR studies were conducted to maximize potency. It was discovered that, unlike the 4-aminoquinoline series, the 2-amino position was highly amenable to substitution. nih.gov A variety of small amine substituents were found to be well-tolerated, leading to antagonists with high binding affinity. nih.gov

Key findings from these optimization efforts include:

The 2-Amino Group: Small dialkyl, methylalkyl, methylcycloalkyl, and various cyclic amines at the 2-position of the quinoline core were shown to produce potent MCH1R antagonists. nih.gov

The 6-Position: The addition of acylamino groups at the 6-position was explored. Investigations into this part of the molecule, often referred to as the "western part," found that a para-substituted phenyl ring separated from the 6-amide by a two-atom linker was beneficial for activity. nih.gov This led to the discovery of a sub-series featuring a 4-biphenylcarboxamide that exhibited single-digit nanomolar affinity. nih.gov

The "Eastern Part": SAR explorations of the substituents on the 2-amino group confirmed a high degree of structural freedom, allowing for fine-tuning of properties while maintaining high potency. nih.gov

These systematic explorations successfully identified numerous compounds with low nanomolar activity against the MCH1R. nih.gov

| Compound | Modification on Quinoline Core | hMCH1R Binding Affinity (IC50, nM) |

|---|---|---|

| Analog 1 | Primary amine (NH2) at C2-position | >1000 |

| Analog 2 | Dimethylamine at C2-position | 15 |

| Analog 3 | Pyrrolidine at C2-position | 3 |

| Analog 4 | Piperidine (B6355638) at C2-position | 4 |

| Analog 5 | 4-Biphenylcarboxamide at C6-position | ~5 |

A potent compound is not necessarily a good drug. It must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A significant challenge in the development of MCH1R antagonists has been poor metabolic stability and low bioavailability. nih.gov Medicinal chemists employ several strategies to overcome these hurdles:

Blocking Metabolic Hotspots: Unsubstituted aromatic rings, like the phenyl groups often used in this series, are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. pressbooks.pub A common strategy to prevent this is to "block" the most likely sites of metabolism by adding metabolically stable groups, such as fluorine atoms. nih.gov Introducing nitrogen atoms into the ring (e.g., changing a phenyl to a pyridyl group) can also increase resistance to CYP-mediated oxidation. pressbooks.pub The inclusion of a pyridyl group in one analog series was also shown to improve solubility. lookchem.com

Reducing Lipophilicity: While some degree of lipophilicity is needed for membrane permeability, highly lipophilic compounds are often more readily metabolized. Chemists can carefully balance lipophilicity by introducing polar groups or reducing the size of greasy moieties to improve metabolic stability without sacrificing potency.

Modifying Labile Groups: Functional groups like esters are often quickly hydrolyzed in the body. Replacing them with more stable bioisosteres, such as an amide, is a common tactic to increase a compound's half-life.

Scaffold Hopping and Bioisosteric Replacements in Quinoline Derivatives

To discover truly novel antagonists and overcome persistent issues with a particular chemical scaffold, medicinal chemists often turn to scaffold hopping and bioisosteric replacement.

Application of Scaffold Hopping to the Quinoline Core for Novelty

Scaffold hopping is a key strategy in medicinal chemistry to identify novel intellectual property and to improve upon existing pharmacophores. In the context of MCH1R antagonists, this has involved moving away from the initial 4-aminoquinoline series to explore isoelectronic 2-aminoquinolines. nih.gov This transposition of the amino group from the 4-position to the 2-position of the quinoline core resulted in compounds with comparable MCH1R binding affinity, opening up new avenues for structural modification. nih.govlookchem.com

For instance, the 2-dimethylaminoquinoline compound 2 demonstrated equivalent MCH1R binding affinity to its 4-amino counterpart, compound 1 . lookchem.com This successful scaffold hop allowed for further exploration of substituents at the 2-amino position, which was previously limited in the 4-amino series. nih.gov

Exploration of Alternative Core Ring Systems while Retaining MCH1R Antagonism

While the quinoline core has proven fruitful, researchers have also explored replacing it with other ring systems to discover novel antagonists with improved properties. One such example is the substitution of the quinoline ring with a quinazoline (B50416) system. nih.gov This modification, seen in compounds like 42 , retains the crucial interactions necessary for MCH1R antagonism. nih.gov Despite the skeletal difference, the quinazoline core can still position the key pharmacophoric elements in a manner that allows for binding to the receptor.

Another successful scaffold hop involves the use of a thienopyrimidinone core. nih.gov This led to the discovery of potent and selective MCH1R antagonists, demonstrating that MCH1R antagonism is not strictly limited to the quinoline scaffold.

Heteroatom Replacement Strategies to Modulate Activity and Properties

The introduction of heteroatoms into the quinoline scaffold or its substituents is a common strategy to fine-tune the physicochemical and pharmacological properties of MCH1R antagonists. For example, the inclusion of a pyridyl group in the side chain of a 2-aminoquinoline antagonist was found to improve vehicle solubility for intravenous dosing compared to the corresponding phenyl series. lookchem.com

Furthermore, the replacement of the quinoline ring with a quinoxaline (B1680401) system has also been explored. This led to the identification of 1-(6,7-Difluoro-3-methoxyquinoxalin-2-yl)-3-[1-(heteroarylmethyl)piperidin-4-yl] urea (B33335) derivatives with potent MCH1R antagonistic activity. mdpi.com

Preclinical in vitro Pharmacological Evaluation Models

The preclinical evaluation of novel MCH1R antagonists relies on a variety of in vitro assays to determine their potency, functional activity, and selectivity.

Assessment of Biological Activity in Relevant Cellular Systems

The initial assessment of MCH1R antagonists typically involves binding assays to determine their affinity for the receptor. These assays often use cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express the human or rat MCH1R. lookchem.comnih.gov The binding affinity is commonly reported as the IC50 value, which is the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the receptor by 50%.

Following the determination of binding affinity, functional assays are employed to assess the antagonist's ability to block MCH-induced signaling. A common method is to measure the inhibition of MCH-induced calcium (Ca2+) mobilization in cells expressing the MCH1R. nih.gov The potency in these functional assays is typically reported as the EC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect.

Below is a table summarizing the in vitro biological activity of representative 2-aminoquinoline MCH1R antagonists.

| Compound | Structure | hBinding IC50 (nM) | rAeq. EC50 (nM) |

| 12 | N/A | Low nanomolar | 25 |

| 13 | N/A | Less active than 12 | N/A |

Data sourced from Bioorganic & Medicinal Chemistry Letters. lookchem.com

Evaluation of Selectivity against Off-Targets (if studied for analogues)

A critical aspect of preclinical evaluation is to determine the selectivity of MCH1R antagonists against other receptors and channels to minimize the risk of off-target effects. A significant concern for many MCH1R antagonists has been their potential to bind to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. nih.govmdpi.com Therefore, selectivity profiling often includes testing against the hERG channel.

The following table lists some MCH1R antagonists and their reported off-target activities.

| Antagonist | Off-Target(s) |

| ATC0065 | 5-HT1A receptor (moderate affinity) |

| ATC0175 | 5-HT1A and 5-HT2B receptors (moderate to high affinity) |

Data sourced from The Journal of Pharmacology and Experimental Therapeutics. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Research Insights into 8-Cyclopentylmethoxy-quinolin-2-ylamine

Academic inquiry into this compound has primarily situated it within the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target of interest for the treatment of obesity. A key study in this area involved a high-throughput screening that identified the 2-amino-8-alkoxyquinoline scaffold as a novel chemotype capable of binding to MCHr1. nih.gov

Subsequent optimization efforts, employing parallel and automated synthesis, led to the generation of multiple analogs to explore the structure-activity relationships (SAR). nih.gov The research highlighted that variations in the alkoxy group at the 8-position, such as the cyclopentylmethoxy group, were crucial in modulating the compound's affinity for the MCHr1 receptor. The table below presents a selection of these analogs, illustrating the focused nature of the research on this particular chemical series.

| Compound Name | Chemical Scaffold | Research Focus |

| This compound | 2-Amino-8-alkoxyquinoline | MCHr1 Antagonist |

| 8-Hexyloxy-quinolin-2-ylamine | 2-Amino-8-alkoxyquinoline | MCHr1 Antagonist |

| 8-Isopropoxy-quinolin-2-ylamine | 2-Amino-8-alkoxyquinoline | MCHr1 Antagonist |

| 8-Methoxy-quinolin-2-ylamine | 2-Amino-8-alkoxyquinoline | MCHr1 Antagonist |

| 8-Pentyloxy-quinolin-2-ylamine | 2-Amino-8-alkoxyquinoline | MCHr1 Antagonist |

This table is based on data from the Therapeutic Target Database, which references a 2004 study in Bioorganic & Medicinal Chemistry Letters on MCHr1 antagonists. nih.gov

The synthesis of these compounds generally follows established methods for quinoline (B57606) derivatives, often involving the coupling of a substituted aniline (B41778) with a suitable three-carbon synthon or the modification of a pre-formed quinoline ring. The research in this specific area has been characterized by its targeted approach to optimizing a lead compound for a single, well-defined biological target.

Identification of Unexplored Research Avenues and Outstanding Challenges in Quinoline-Based Drug Discovery

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov This versatility, however, also presents significant challenges and opens up numerous avenues for future research.

One of the primary challenges in the field is overcoming drug resistance, a common issue with antimicrobial and anticancer agents. researchgate.net The development of novel quinoline derivatives with unique mechanisms of action is a critical area of ongoing research. Furthermore, ensuring the safety and efficacy of new quinoline-based drugs remains a hurdle, necessitating innovative synthetic strategies to enhance their therapeutic index. researchgate.net

Unexplored research avenues include:

Expansion of Biological Targets: While quinolines have been extensively studied for their anticancer, antimalarial, and antibacterial properties, their potential against other diseases remains underexplored. nih.govnih.gov For instance, the neuroprotective and antioxidant properties of some 8-aminoquinoline (B160924) derivatives suggest potential applications in neurodegenerative diseases. nih.gov

Novel Synthetic Methodologies: The development of more efficient, environmentally friendly, and versatile synthetic routes to access structurally diverse quinoline libraries is crucial for future drug discovery efforts. organic-chemistry.org This includes the use of microwave-assisted synthesis and novel catalytic systems. researchgate.net

Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy for developing multifunctional drugs with improved efficacy and reduced resistance. nih.gov

Outlook for Further Medicinal Chemistry Innovation and Application of the Quinoline Scaffold

The future of medicinal chemistry innovation involving the quinoline scaffold appears bright. The inherent versatility of the quinoline ring system ensures its continued relevance as a core component in the design of new therapeutic agents. nih.gov

Key future directions include:

Structure-Based Drug Design: Advances in computational chemistry and structural biology will enable more rational, structure-based design of quinoline derivatives with high potency and selectivity for their intended targets.

Targeting Protein-Protein Interactions: The development of quinoline-based molecules that can modulate protein-protein interactions represents a challenging but potentially rewarding frontier in drug discovery.

Personalized Medicine: The vast chemical space accessible through quinoline chemistry may allow for the development of tailored therapeutics that are optimized for individual patient profiles.

The quinoline scaffold has a long and successful history in medicinal chemistry, and the ongoing research into compounds like this compound and its analogs demonstrates that there is still much to be explored. The continued application of innovative synthetic strategies and a deeper understanding of the biological targets of quinoline derivatives will undoubtedly lead to the discovery of new and effective medicines in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Cyclopentylmethoxy-quinolin-2-ylamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between cyclopentylmethoxyamine and functionalized quinoline precursors. Key steps include:

- Quinoline functionalization : Introduce a leaving group (e.g., halogen) at the 2-position of quinoline to enable nucleophilic substitution.

- Amine coupling : React the activated quinoline derivative with cyclopentylmethoxyamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Data : Optimal yields (60–75%) are achieved at 80–100°C for 12–24 hours. Lower temperatures (<60°C) result in incomplete substitution, while prolonged heating (>24h) promotes decomposition.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- ¹H/¹³C NMR : Confirm the presence of cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and methoxy protons (δ 3.3–3.5 ppm). The quinoline aromatic protons appear as doublets in δ 7.0–8.5 ppm .

- High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ with theoretical m/z (e.g., C₁₅H₁₉N₂O: 253.1447).

- X-ray crystallography : Resolve the cyclopentylmethoxy substituent’s spatial orientation (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Case study : Replace the cyclopentylmethoxy group with benzyloxy or methyl groups.

- Pharmacological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., PI3K/Akt/mTOR pathways). Cyclopentylmethoxy derivatives show 3–5× higher selectivity due to enhanced hydrophobic interactions with kinase pockets .

- Computational modeling : Use molecular docking (AutoDock Vina) to analyze binding affinity differences. The cyclopentyl group’s rigidity improves fit into hydrophobic cavities vs. flexible benzyloxy analogs .

Q. What spectroscopic techniques are most effective for studying tautomerism or dynamic behavior in this compound?

- Approach :

- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ from 25°C to 80°C. Tautomeric shifts in the quinoline ring (e.g., amine proton exchange) manifest as peak broadening .

- DFT calculations : Optimize tautomer geometries at the B3LYP/6-311++G** level to predict dominant tautomers. Compare with experimental IR spectra (C=N stretches at 1600–1650 cm⁻¹) .

Q. How can researchers resolve contradictory data in the compound’s pharmacokinetic profiles (e.g., solubility vs. bioavailability)?

- Methodology :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (liposomes).

- Bioavailability assays : Compare AUC (area under the curve) in rodent models via oral vs. intravenous administration.

- Case study : Despite low aqueous solubility (logP = 2.8), cyclopentylmethoxy derivatives exhibit 40% oral bioavailability due to passive diffusion across intestinal membranes .

Structural and Functional Comparison Table

| Property | This compound | Analog: 8-Methoxy-2-phenylquinolin-4-amine | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 253.3 | 265.3 | |

| logP | 2.8 | 3.1 | |

| Kinase Inhibition (PI3K) | IC₅₀ = 12 nM | IC₅₀ = 45 nM | |

| Thermal Stability | Decomposes at 220°C | Decomposes at 190°C |

Key Recommendations for Researchers

- Synthesis : Prioritize solvent purity (DMF must be anhydrous) to avoid side reactions.

- Data validation : Cross-reference crystallographic data with SHELX-refined models to resolve ambiguities in substituent positioning .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.